(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-ethoxystyryl)oxazole-4-carbonitrile
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Description
(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-ethoxystyryl)oxazole-4-carbonitrile, also known as BEOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEOC is a heterocyclic compound that contains both an oxazole and piperazine ring.
Scientific Research Applications
Synthesis and Structural Optimization
The synthesis of related compounds involves optimizing the phenyl alkyl ether moiety to improve aqueous solubility and selectivity towards target receptors or enzymes. For instance, replacements of the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group or a 4-methylpiperazine have led to potent and selective agonists with increased solubility in physiological conditions (Collins et al., 1998). Additionally, the microwave-mediated and flow chemistry approaches have been utilized to synthesize and modify a library of 2-substituted-5-aminooxazole-4-carbonitrile compounds, showcasing the versatility and efficiency of modern synthetic methods (Spencer et al., 2012).
Potential Biological Activities
Related compounds have been explored for various biological activities, including antimicrobial and antiviral effects. For example, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives have been synthesized and evaluated as antimicrobial agents, demonstrating the potential for these compounds in addressing bacterial and fungal infections (Al‐Azmi et al., 2020). Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable activity against avian influenza virus, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020).
properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-21-11-8-19(9-12-21)10-13-23-27-22(18-26)25(32-23)29-16-14-28(15-17-29)24(30)20-6-4-3-5-7-20/h3-13H,2,14-17H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFBEWKPSXTIQU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-ethoxystyryl)oxazole-4-carbonitrile |
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